Fmoc-Met-OH
Description
Historical Context and Significance of Fmoc Chemistry in Peptide Synthesis
The chemical synthesis of peptides is a complex task that requires the sequential addition of amino acids. A central challenge is to prevent unwanted reactions at the amino group of an incoming amino acid while its carboxyl group is activated to form a peptide bond. This necessitates the use of a temporary "protecting group" for the N-terminus.
In the 1960s, R.B. Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) dramatically advanced the field by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process. The dominant strategy for many years was the Boc (tert-butyloxycarbonyl) method, which uses the acid-labile Boc group for N-terminal protection. However, this approach requires repeated exposure to harsh acids, such as trifluoroacetic acid (TFA), for deprotection, which can degrade sensitive peptide sequences.
Table 1: Comparison of Fmoc and Boc Synthesis Strategies
| Feature | Fmoc Strategy | Boc Strategy |
|---|---|---|
| N-α-Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Deprotection Condition | Mild Base (e.g., 20% Piperidine (B6355638) in DMF) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |
| Cleavage from Resin | Strong Acid (e.g., TFA) | Very Strong Acid (e.g., HF, TFMSA) |
| Advantages | Mild conditions, suitable for sensitive peptides, easy automation, real-time monitoring. | Preferred for certain applications like thioester synthesis. |
| Disadvantages | Potential for side reactions with certain amino acids under basic conditions. | Harsh acidic conditions can degrade the peptide chain. |
Role of Fmoc-Met-OH in Modern Chemical Biology and Materials Science
This compound is the standard, protected version of methionine for use in Fmoc-based SPPS. cem.comadvancedchemtech.com The thioether group in methionine's side chain presents a unique chemical handle and is susceptible to oxidation, a property that is both a challenge and an opportunity in research. biotage.com
In chemical biology , this compound is a fundamental component for synthesizing peptides used to probe biological systems. These synthetic peptides are crucial for:
Drug Discovery and Development: Methionine-containing peptides are studied for their therapeutic potential, and this compound is essential for their synthesis. nbinno.com The incorporation of methionine can influence a peptide's structure, stability, and interaction with biological targets.
Protein Structure and Function Studies: Researchers synthesize specific protein fragments to study enzyme mechanisms, protein-protein interactions, and the impact of post-translational modifications. mtoz-biolabs.com
Development of Diagnostic Tools: Peptides synthesized with this compound can be used as antigens to detect antibodies or as probes in various bioassays. chempep.com
A significant consideration in this field is the oxidation of the methionine side chain to methionine sulfoxide (B87167) during synthesis or handling. biotage.com While sometimes problematic, this property can be exploited to create peptides that are responsive to reactive oxygen species (ROS), allowing them to act as sensors or drug-delivery vehicles in specific cellular environments. researchgate.net
In materials science , this compound and other Fmoc-amino acids have emerged as powerful building blocks for creating self-assembling biomaterials. rsc.orgrsc.org The aromatic Fmoc group, due to its hydrophobicity and potential for π-π stacking, can drive the self-assembly of the molecule into ordered nanostructures, such as fibers and ribbons. researchgate.netnih.gov When these fibers entangle in water, they form a three-dimensional network known as a hydrogel. rsc.org
This compound can be used to form such low molecular weight hydrogels. rsc.org These materials are of great interest for biomedical applications because they are biocompatible and can mimic the extracellular matrix. researchgate.net Specific applications include:
Tissue Engineering: The hydrogels can act as scaffolds to support cell adhesion, growth, and differentiation, creating environments conducive to tissue regeneration. nih.gov
Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, allowing for their controlled and sustained release. qub.ac.uk
Responsive Materials: The methionine residue within the material can be oxidized by local ROS, leading to a change in the material's properties and triggering the release of a payload, making it a "smart" biomaterial. rsc.org
The versatility of this compound, stemming from the foundational principles of Fmoc chemistry, ensures its continued importance as a key molecular tool in both biological and materials research.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 71989-28-1 |
| Molecular Formula | C₂₀H₂₁NO₄S |
| Molecular Weight | 371.45 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 121-123 °C |
| Application | Fmoc solid-phase peptide synthesis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233693 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-28-1 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Methodologies in Peptide Synthesis Utilizing Fmoc Met Oh
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Met-OH
SPPS is an iterative process where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The Fmoc/tBu (tert-butyl) strategy is the most prevalent, utilizing a base-labile Fmoc group for α-amino protection and acid-labile groups for side-chain protection.
The Fmoc protection strategy relies on the facile removal of the Fmoc group under mild basic conditions, typically using piperidine (B6355638) in N,N-dimethylformamide (DMF). The mechanism involves a base-catalyzed β-elimination reaction, where the base abstracts a proton from the 9-position of the fluorenyl ring, leading to the formation of dibenzofulvene (DBF) and a free amine on the peptide chain rsc.orgspringernature.comresearchgate.netembrapa.br. Piperidine then scavenges the highly reactive DBF intermediate, forming a stable dibenzofulvene-piperidine adduct rsc.orgspringernature.comresearchgate.net.
The kinetics of Fmoc deprotection are significantly influenced by the concentration of the deprotecting agent and reaction time. For instance, using 2% piperidine in DMF, Fmoc removal proceeds with approximately 12.9% completion at 1 minute, reaching 63.3% at 3 minutes and 87.9% at 5 minutes. Increasing the piperidine concentration to 5% or 20% in DMF significantly accelerates the process, achieving complete Fmoc removal (>99%) within approximately 3 minutes researchgate.netscielo.org.mx. Standard protocols often employ 20-30% piperidine in DMF for 10-20 minutes to ensure quantitative deprotection springernature.com.
Methionine coupling involves the pre-activation of the this compound carboxyl group, typically forming a reactive ester or an activated species. This activated amino acid derivative then reacts with the free amine terminus of the peptide chain attached to the solid support, forming a peptide bond. Common coupling reagents that facilitate this process include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) often in combination with additives such as HOBt (1-hydroxybenzotriazole) or Oxyma Pure, as well as uronium or aminium salts like HBTU, HATU, TBTU, PyAOP, and COMU embrapa.brchempep.comresearchgate.netbeilstein-journals.orgacs.orgsigmaaldrich.comresearchgate.netnih.govrsc.org. This compound is a standard building block for introducing methionine residues, and its successful incorporation depends on the efficiency of these activation and coupling steps sigmaaldrich.compeptide.com.
Table 1: Fmoc Deprotection Kinetics with Piperidine in DMF
| Piperidine Concentration | Solvent | Time Point | Fmoc Removal (%) | Notes |
| 1% (v/v) | DMF | 1 min | 5.2 | scielo.org.mx |
| 2% (v/v) | DMF | 1 min | 12.9 | scielo.org.mx |
| 2% (v/v) | DMF | 3 min | 63.3 | scielo.org.mx |
| 2% (v/v) | DMF | 5 min | 87.9 | scielo.org.mx |
| 5% (v/v) | DMF | 3 min | >99 | researchgate.net |
| 20% (v/v) | DMF | 3 min | >99 | researchgate.net |
Optimizing coupling conditions is crucial for achieving high yields and purity, particularly when incorporating residues like methionine. The choice of coupling reagent, solvent, temperature, and reaction time significantly impacts the efficiency of this compound incorporation.
Coupling Reagents: A variety of coupling reagents are available, each with its own advantages. DIC in combination with HOBt or Oxyma Pure is a common and effective system beilstein-journals.orgacs.orgresearchgate.net. Uronium and aminium-based reagents such as HBTU, HATU, TBTU, PyAOP, and COMU are also widely employed due to their high reactivity and ability to suppress racemization embrapa.brchempep.comsigmaaldrich.comnih.govrsc.orgmesalabs.com. The selection often depends on the specific sequence and potential for side reactions. For difficult couplings, using a higher concentration of reagents or a more potent activator like HATU may be necessary chempep.com.
Solvent Systems: DMF remains the standard solvent in SPPS due to its excellent solvating properties for reagents and resins, and its favorable influence on reaction kinetics for both coupling and Fmoc deprotection springernature.comscielo.org.mxrsc.orgresearchgate.net. However, environmental concerns have driven research into greener solvent alternatives and binary solvent mixtures, such as anisole/NOP, which can also support efficient peptide synthesis rsc.orgtandfonline.com. The polarity and viscosity of the solvent system can influence reaction rates and reagent solubility rsc.org.
Methionine-Specific Considerations: Methionine is susceptible to oxidation, primarily forming methionine sulfoxide (B87167), which can occur during synthesis or cleavage steps sigmaaldrich.compeptide.comiris-biotech.deacs.orgthermofisher.comsigmaaldrich.compolypeptide.com. To mitigate this, scavengers like thioanisole (B89551) or ethanedithiol are often included in the final cleavage cocktail acs.orgthermofisher.com. Additionally, this compound may require careful storage or preparation just before use due to its potential for oxidation peptide.commdpi.com.
Table 2: Common Coupling Reagents Used with this compound
| Coupling Reagent Class | Specific Reagents | Common Additives | Notes |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | HOBt, Oxyma Pure | beilstein-journals.orgacs.orgresearchgate.net |
| Uronium/Aminium Salts | HBTU, HATU, TBTU, PyAOP, COMU | DIPEA, Collidine | embrapa.brchempep.comresearchgate.netsigmaaldrich.comnih.govrsc.orgmesalabs.com |
Despite advancements, challenges such as aggregation, solubility issues, incomplete coupling, and incomplete Fmoc deprotection can arise during SPPS, especially with complex sequences containing methionine.
Peptide aggregation and poor solubility are common problems, particularly with sequences rich in hydrophobic residues, which can lead to reduced coupling efficiency and incomplete reactions peptide.comchempep.comnih.gov. While methionine itself is not inherently aggregation-prone, its presence in hydrophobic sequences can contribute to these issues.
Strategies to address aggregation include:
Solvent Modification: Using co-solvents like DMSO or NMP, or adding chaotropic salts or detergents can help disrupt aggregation peptide.com.
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides into the peptide sequence is a highly effective method. These modified dipeptides disrupt secondary structures and hydrogen bonding, thereby enhancing solubility and facilitating coupling, even in challenging sequences peptide.comchempep.comnih.govadventchembio.comfrontiersin.org.
Incomplete coupling results in deletion sequences, which are peptides missing one or more amino acid residues. This can be caused by steric hindrance, insufficient activation of the amino acid, or over-drying of the resin chempep.comresearchgate.net.
Mitigation strategies include:
Repeating Coupling: Performing a double coupling or repeating the coupling step can significantly improve incorporation efficiency iris-biotech.deresearchgate.net.
Monitoring: Colorimetric tests, such as the ninhydrin (B49086) test, are essential for monitoring the completion of coupling reactions researchgate.netmdpi.com.
Addressing Fmoc Deprotection: Incomplete Fmoc deprotection can also lead to deletion peptides. This can be resolved by extending the deprotection time, repeating the step, or using more potent deprotection reagents like DBU or piperazine/DBU mixtures, which offer faster kinetics than piperidine alone rsc.orgiris-biotech.deacs.org.
Strategies for Mitigating Challenges in this compound Based Peptide Synthesis
Automated and High-Throughput Peptide Synthesis Protocols Incorporating this compound
The advent of automated solid-phase peptide synthesizers (SPPS) has revolutionized peptide synthesis, enabling efficient, reproducible, and high-yield production of peptides, including those containing this compound researchgate.netnih.govsigmaaldrich.commdpi.com. These automated systems, often incorporating microwave-assisted technology (MW-SPPS), streamline the repetitive cycles of deprotection, washing, and coupling, thereby reducing synthesis time and labor acs.orgresearchgate.netbeilstein-journals.org.
List of Compounds Mentioned:
this compound (Fmoc-Methionine-OH)
Piperidine
N,N-dimethylformamide (DMF)
Dibenzofulvene (DBF)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
DIC (N,N'-Diisopropylcarbodiimide)
HOBt (1-hydroxybenzotriazole)
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
DIPEA (N,N-diisopropylethylamine)
2-chlorotrityl chloride resin
Pseudoprolines
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Piperazine
COMU (1-[(1-(Cyano-2-ethoxycarbonyl)vinylidenaminooxy)dimethylamino-morpholino] uronium hexafluorophosphate)
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
Methionine Oxidation in Fmoc Met Oh and Derived Peptides
Mechanisms of Methionine Oxidation during Peptide Synthesis and Post-Synthesis
The oxidation of the methionine residue in Fmoc-Met-OH and peptides derived from it can be initiated by several factors inherent to the synthetic process and subsequent handling.
Methionine residues are readily oxidized by reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and hydroxyl radicals (HO•). researchgate.netmdpi.com These species can be generated during various stages of peptide synthesis and handling. iris-biotech.de The reaction of ROS with the thioether group of methionine leads to the formation of methionine sulfoxide (B87167). researchgate.netnih.gov This process is not only a concern as a potential side reaction in peptide synthesis but is also a biologically relevant post-translational modification. nih.gov Free radical-mediated oxidation can also contribute to the degradation of methionine residues. semanticscholar.orgnih.gov
During Fmoc/tBu solid-phase peptide synthesis, the thioether side chain of methionine is not protected, making it susceptible to oxidation. biotage.com Exposure to atmospheric oxygen, particularly during prolonged synthesis, can lead to the formation of methionine sulfoxide. iris-biotech.deoup.com The extent of this oxidation can be influenced by the position of the methionine residue within the peptide sequence, with residues closer to the C-terminus being exposed to oxidative conditions for longer periods. iris-biotech.de
Furthermore, the acidic conditions employed during the final cleavage of the peptide from the resin support, typically using trifluoroacetic acid (TFA), can catalyze the oxidation of methionine. nih.govpeptide.comacs.org This acid-catalyzed oxidation contributes to the formation of methionine sulfoxide as a significant side product. peptide.com
Characterization and Detection of Oxidized Methionine Species
The oxidation of methionine results in distinct chemical entities that can be identified and characterized using various analytical techniques, primarily mass spectrometry.
The initial oxidation of the methionine thioether yields methionine sulfoxide [Met(O)]. iris-biotech.de This oxidation introduces a chiral center at the sulfur atom, resulting in the formation of two diastereomers: (S)-methionine sulfoxide and (R)-methionine sulfoxide. iris-biotech.denih.gov These diastereomers are often difficult to distinguish by conventional peptide mapping due to their identical masses and similar polarities. researchgate.net However, specialized enzymatic methods using methionine sulfoxide reductases (MsrA and MsrB), which are stereospecific for the S- and R-diastereomers respectively, can be employed for their identification and quantification. researchgate.netnih.gov
The formation of methionine sulfoxide can be detected by a characteristic mass increase of 16 Da in mass spectrometry analysis. iris-biotech.debiotage.com Collision-induced dissociation (CID) of peptides containing Met(O) often shows a signature neutral loss of 64 Da, corresponding to methanesulfenic acid (CH3SOH), which is a useful diagnostic marker. acs.orgnih.govrsc.org
Table 1: Characteristics of Methionine Sulfoxide Formation
| Feature | Description |
|---|---|
| Oxidation Product | Methionine Sulfoxide [Met(O)] |
| Mass Shift | +16 Da |
| Diastereomers | (S)-methionine sulfoxide and (R)-methionine sulfoxide |
| Detection Method | Mass Spectrometry |
| Characteristic Fragmentation | Neutral loss of 64 Da (methanesulfenic acid) in CID |
Further oxidation of methionine sulfoxide under more stringent conditions leads to the formation of methionine sulfone [Met(O2)]. iris-biotech.deresearchgate.net This second oxidation step is generally considered irreversible in biological systems. researchgate.net The formation of methionine sulfone results in a mass increase of +32 Da compared to the unmodified methionine residue, which is readily detectable by mass spectrometry. iris-biotech.de While partial oxidation to the sulfoxide is a common side reaction, complete oxidation to the sulfone is less frequent under standard peptide synthesis conditions. oup.com The incorporation of Fmoc-Met(O2)-OH can be used in peptide synthesis when a stable, oxidized methionine analog is desired. chemimpex.compeptide.com
Table 2: Characteristics of Methionine Sulfone Formation
| Feature | Description |
|---|---|
| Oxidation Product | Methionine Sulfone [Met(O2)] |
| Mass Shift | +32 Da |
| Precursor | Methionine or Methionine Sulfoxide |
| Reversibility | Generally considered irreversible |
| Detection Method | Mass Spectrometry |
In instances of heavy oxidation, such as those produced by hydroxyl radical surface mapping, a major oxidation product of methionine can be homocysteic acid. nih.govnih.gov This transformation involves the loss of the methyl group from the methionine side chain and the conversion of the thioether to a sulfonic acid. nih.gov The formation of homocysteic acid from methionine results in a mass increase of +34 Da. nih.gov This oxidative product was previously not widely recognized in mass spectrometric analyses of oxidized proteins but has important implications for the analysis of samples subjected to significant oxidative stress. nih.govnih.gov
Table 3: Characteristics of Homocysteic Acid Formation from Methionine
| Feature | Description |
|---|---|
| Oxidation Product | Homocysteic Acid |
| Mass Shift | +34 Da |
| Conditions | Heavy oxidation (e.g., hydroxyl radical exposure) |
| Chemical Transformation | Loss of methyl group and oxidation of sulfur to sulfonic acid |
| Detection Method | Mass Spectrometry |
Impact of Methionine Oxidation on Peptide Structure, Stability, and Biological Function
The oxidation of methionine to methionine sulfoxide introduces a polar group into the often hydrophobic side chain, which can have significant consequences for the peptide's properties. nih.gov This conversion can disrupt the normal three-dimensional folding of a protein, potentially exposing buried residues and increasing surface hydrophobicity. nih.gov
In many cases, the oxidation of critical methionine residues leads to a partial or complete loss of a peptide's or protein's biological function. iris-biotech.de For example, the oxidation of methionine can abolish the ability of calcium-binding proteins to direct leukocyte migration. nih.gov In the context of therapeutic antibodies, oxidation of conserved methionine residues in the Fc region has been shown to decrease thermal stability and interfere with binding to neonatal Fc receptors (FcRn), which is crucial for their half-life in circulation. acs.orgresearchgate.net This can also lead to a loss of complement-dependent cytotoxicity (CDC) activity. acs.org The structural changes induced by methionine oxidation can disrupt the precise conformations required for receptor binding or enzymatic activity. nih.gov
Contrary to the more common deactivating effects, there are instances where methionine oxidation can lead to the activation of a protein's function. iris-biotech.demdpi.com This reversible modification can act as a regulatory switch, similar to phosphorylation. nih.gov For instance, the transcription factor HypT in Escherichia coli is activated in response to hypochlorite (B82951) stress through the oxidation of three specific methionine residues to methionine sulfoxide. nih.gov In this case, the oxidation serves as a sensor for oxidative stress, triggering a protective cellular response. nih.gov This demonstrates that methionine oxidation can be a deliberate biological mechanism for regulating protein activity and cell signaling. mdpi.comresearchgate.net
Spectroscopic and Chromatographic Analysis of Fmoc Met Oh and Its Derivatives
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Enantiomeric Excess Determination
HPLC and UHPLC are indispensable tools for assessing the chemical purity and enantiomeric excess (ee) of Fmoc-protected amino acids. These techniques offer high sensitivity, resolution, and reproducibility, making them suitable for both analytical and preparative applications in peptide chemistry.
Purity Determination: Standard reversed-phase HPLC (RP-HPLC) methods, typically employing C18 stationary phases, are widely used to determine the chemical purity of Fmoc-Met-OH. A common approach involves a gradient elution with a mobile phase consisting of an aqueous buffer (often acidified with trifluoroacetic acid, TFA) and an organic modifier like acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH) rsc.org. Detection is usually performed using UV absorbance, with the Fmoc group providing a strong chromophore around 214 nm and 254 nm rsc.orgphenomenex.com. The purity is quantified by integrating the peak area of the target compound relative to the total peak area of all detected components rsc.org. For this compound, a purity of ≥98.0% (HPLC) is typically expected sigmaaldrich.com.
Enantiomeric Excess (ee) Determination: Determining the enantiomeric purity of this compound is critical, as the L-enantiomer is the standard for peptide synthesis. Chiral HPLC (cHPLC) is the primary method for achieving this separation. This is accomplished using chiral stationary phases (CSPs) specifically designed to interact differentially with enantiomers.
Enantioseparation Techniques with this compound
Polysaccharide-based chiral stationary phases, particularly those derived from cellulose (B213188) and amylose, have demonstrated significant efficacy in the enantioseparation of N-Fmoc α-amino acids, including this compound phenomenex.comphenomenex.comwindows.netwindows.net. These phases, such as the Lux® series (e.g., Lux Cellulose-1, -2, -3, -4), are commonly employed in reversed-phase mode.
Successful enantioseparation typically involves mobile phases composed of an organic modifier (acetonitrile or methanol) and an aqueous component, often acidified with trifluoroacetic acid (TFA) or formic acid (FA) phenomenex.comwindows.net. The acidic additives are crucial for protonating the carboxylic acid group of the amino acid derivatives, influencing their retention and interaction with the chiral stationary phase.
Table 1: Representative HPLC Conditions for Fmoc-Amino Acid Enantioseparation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (Example) | Detection | Typical Analysis Time | Resolution (Rs) | Elution Order (Example) | Reference |
| Lux® Cellulose-2 | Acetonitrile/Water (e.g., 60:40 v/v) + 0.1% TFA | UV @ 220 nm | < 25 min | > 1.5 | D < L (for many Fmoc-AA) | phenomenex.comwindows.netwindows.net |
| Lux® Cellulose-3 | Acetonitrile/Water (e.g., 60:40 v/v) + 0.1% TFA | UV @ 220 nm | < 25 min | > 1.5 | D < L (for many Fmoc-AA) | phenomenex.comwindows.netwindows.net |
| CHIRALPAK® ZWIX(+) | H₂O/MeOH (1:99 v/v) + 30 mM TEA + 60 mM FA | UV | Not specified | Not specified | D < L | hplc.eu |
| CHIRALPAK® ZWIX(-) | H₂O/MeOH (1:99 v/v) + 30 mM TEA + 60 mM FA | UV | Not specified | Not specified | L < D | hplc.eu |
Note: Specific retention times and resolution values can vary based on the exact mobile phase composition, flow rate, and column dimensions.
The choice of CSP and mobile phase is critical, with Lux® Cellulose-2 and Cellulose-3 often showing the broadest applicability for the enantioseparation of the 19 common Fmoc-protected α-amino acids phenomenex.comwindows.net. Analysis times are typically kept below 25 minutes under isocratic conditions phenomenex.comwindows.net.
Mass Spectrometry (MS) for Characterization of this compound and Oxidized Forms
Mass spectrometry is a powerful technique for confirming the molecular weight and structural identity of this compound and its derivatives, particularly oxidized forms such as methionine sulfoxide (B87167) (Fmoc-Met(O)-OH) and methionine sulfone (Fmoc-Met(O₂)-OH).
This compound has a molecular formula of C₂₀H₂₁NO₄S and a molecular weight of 371.46 g/mol glentham.com. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which typically produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.
Methionine is prone to oxidation, primarily at the sulfur atom, yielding methionine sulfoxide and, further, methionine sulfone. Fmoc-Met(O)-OH has a molecular formula of C₂₀H₂₁NO₅S and a molecular weight of 387.5 g/mol anaspec.com. Tandem mass spectrometry (MS/MS) is crucial for differentiating these oxidized forms. Upon fragmentation, oxidized methionine residues can exhibit characteristic mass shifts. For instance, a +34 Da mass shift on the methionine side chain is indicative of oxidation, potentially leading to the formation of homocysteic acid, which has been observed in heavily oxidized samples nih.gov. MS/MS fragmentation patterns can reveal specific losses or fragment ions that are unique to the sulfoxide or sulfone functionalities, allowing for their unambiguous identification.
Table 2: Key Mass Spectrometric Data for this compound and Oxidized Forms
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Notes on Oxidation | Reference |
| This compound | C₂₀H₂₁NO₄S | 371.46 | 372.13 | Standard, non-oxidized methionine derivative. | glentham.com |
| Fmoc-Met(O)-OH | C₂₀H₂₁NO₅S | 387.5 | 388.13 | Methionine sulfoxide. Characterized by a +16 Da increase on the sulfur atom. MS/MS can reveal characteristic fragments. | anaspec.compeptide.com |
| Fmoc-Met(O₂)-OH | C₂₀H₂₁NO₆S | 403.5 | 404.13 | Methionine sulfone. Characterized by a +32 Da increase on the sulfur atom compared to methionine. | Implied |
Chiroptical Spectroscopy for Supramolecular Assembly Analysis
Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. For this compound and its derivatives, these methods are valuable for confirming chirality and investigating supramolecular structures formed through self-assembly.
Optical Rotation (OR): Measures the bulk optical activity of a chiral sample. The specific rotation ([α]²⁰/D) of this compound is typically reported in solvents like DMF, with values around -26.0 to -30.0° (c=1, DMF) sigmaaldrich.comglentham.com. Changes in specific rotation with concentration, particularly beyond the critical micelle concentration (CMC), can indicate aggregate formation researchgate.net.
Electronic Circular Dichroism (ECD): Detects differences in the absorption of left and right circularly polarized light by chiral chromophores. ECD spectra can provide information about the conformation of molecules and the chirality of supramolecular assemblies, such as peptide fibrils or helices nih.govacs.orgrsc.org. The Fmoc group itself can exhibit characteristic Cotton effects due to the chirality of the molecule it is attached to or the supramolecular environment researchgate.netnih.gov.
Vibrational Circular Dichroism (VCD): Similar to ECD but probes vibrational transitions. VCD is highly sensitive to molecular conformation and stereochemistry, making it useful for analyzing the secondary structure of peptides and the chirality of self-assembled structures researchgate.netacs.orgrsc.org. VCD signals can be significantly enhanced in supramolecular assemblies, providing detailed insights into their organization.
X-ray Photoelectron Spectroscopy (XPS) and Electrochemical Analysis in Surface Studies
XPS and electrochemical methods are employed to investigate the surface chemistry and redox properties of this compound and related materials.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It is particularly useful for analyzing the oxidation state of sulfur in methionine derivatives when immobilized on surfaces or incorporated into materials thermofisher.comtasconusa.comresearchgate.net. The sulfur 2p (S2p) core-level spectrum typically shows a characteristic doublet due to spin-orbit splitting. The binding energy (BE) of the S2p peaks is highly sensitive to the sulfur's oxidation state.
Table 3: Representative S2p Binding Energies (eV) from XPS Analysis
| Sulfur Oxidation State/Bond Type | Binding Energy (eV) (S2p₃/₂) | Notes | Reference |
| Sulfidic (e.g., in MoS₂) | ~162.0 - 163.0 | Thioether sulfur in methionine side chain. | thermofisher.comresearchgate.net |
| Sulfoxide (S=O) | ~166.0 - 167.5 | Oxidized sulfur in methionine sulfoxide. | thermofisher.comresearchgate.net |
| Sulfone (SO₂) | ~168.1 - 168.8 | Further oxidized sulfur in methionine sulfone. | thermofisher.comresearchgate.net |
XPS can quantify the relative amounts of different sulfur species on a surface, allowing for the assessment of oxidation levels in this compound-containing materials. For example, studies on molybdenum disulfide (MoS₂) show distinct S2p peaks for sulfidic and oxidized sulfur species thermofisher.comtasconusa.com.
Computational and Theoretical Investigations of Fmoc Met Oh
Computational chemistry provides powerful tools to understand the behavior of molecules at the atomic level. For Nα-9-fluorenylmethyloxycarbonyl-L-methionine (Fmoc-Met-OH), theoretical investigations, particularly through Molecular Dynamics (MD) simulations and Density Functional Theory (DFT), have been crucial in elucidating its interactions with surfaces and its structural properties. These studies are often employed to predict and explain experimental findings, offering insights that are otherwise difficult to obtain.
Advanced Applications and Emerging Research Directions of Fmoc Met Oh
Fmoc-Met-OH in Drug Discovery and Development
The unique properties of this compound make it an indispensable tool in the pharmaceutical and biotechnology sectors. fengchengroup.com It serves as a fundamental building block in the Fmoc solid-phase peptide synthesis (SPPS) strategy, which is widely used for creating complex peptides and proteins for therapeutic and research purposes. chemimpex.compeptide.comsigmaaldrich.com
Design and Synthesis of Therapeutic Peptides
This compound is a standard and vital component in the synthesis of peptide-based drugs. fengchengroup.comchemimpex.com Peptides are of great interest in drug development due to their high specificity and biological activity. fengchengroup.comchemimpex.com this compound is incorporated into peptide chains during SPPS, a process that allows for the precise assembly of amino acids into a desired sequence. chemimpex.comchemimpex.com The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of methionine, preventing unwanted reactions, and can be selectively removed to allow the peptide chain to be extended. chemimpex.com
This methodical approach enables the creation of custom peptides with tailored biological activities, which are investigated as potential treatments for a range of conditions, including cancer, diabetes, and autoimmune disorders. chemimpex.comadventchembio.com The incorporation of methionine can be critical for the peptide's structure and function, and this compound provides a reliable method for its inclusion. chemimpex.com Research focuses on designing these peptides to enhance their therapeutic efficacy and stability. chemimpex.com
| Application Area | Role of this compound | Research Focus |
| Therapeutic Peptides | Key building block in Solid-Phase Peptide Synthesis (SPPS). chemimpex.comchemimpex.com | Creating peptides with tailored biological activities for various diseases. chemimpex.comadventchembio.com |
| Drug Delivery Systems | Facilitates the synthesis of peptides used in bioconjugation. chemimpex.com | Developing targeted drug delivery systems. chemimpex.com |
| Modified Peptides | Enables the creation of peptides with enhanced stability and bioactivity. chemimpex.comchemimpex.com | Exploring new therapeutic avenues through modified peptide structures. chemimpex.com |
Protein Engineering and Study of Protein Interactions
This compound is also a valuable reagent in the field of protein engineering. chemimpex.comchemimpex.com Scientists use it to introduce specific methionine residues into proteins, which allows for detailed studies of protein structure, function, and interactions. chemimpex.comchemimpex.com Understanding these aspects is fundamental to advancing biochemistry, molecular biology, and biotechnology. chemimpex.com
The ability to modify proteins by incorporating amino acids like methionine is crucial for investigating enzyme activity and protein folding mechanisms. chemimpex.comadventchembio.com Furthermore, synthetic peptides created using this compound can be used to mimic the active sites of proteins, aiding in the study of enzyme-substrate reactions. adventchembio.com Research in this area also involves using peptide libraries to screen for bioactive peptides that can modulate protein-protein interactions (PPIs), which are often implicated in disease. adventchembio.comnih.gov The development of high-affinity peptide-based PPI inhibitors is a significant goal in drug discovery. nih.gov
Development of Peptide-Based Vaccines and Diagnostics
The application of this compound extends to the development of innovative vaccines and diagnostic tools. chemimpex.comchemimpex.com In vaccinology, synthetic peptides are designed as antigens to elicit specific immune responses. adventchembio.com this compound is used in the synthesis of these antigenic peptides, which are crucial components of peptide-based vaccines, including personalized cancer vaccines targeting neoantigens. adventchembio.commit.edu Automated fast-flow synthesis technologies that utilize Fmoc-protected amino acids, including this compound, have been shown to significantly accelerate the production of these patient-specific vaccines. mit.edu
In diagnostics, peptides synthesized with this compound can serve as biomarkers in various assays. adventchembio.com Their ability to participate in specific molecular interactions makes them useful for developing diagnostic tools with high sensitivity and specificity. adventchembio.comchemimpex.com
This compound as a Corrosion Inhibitor
Beyond its biomedical applications, this compound has emerged as a novel and effective corrosion inhibitor, particularly for copper surfaces in industrial processes like chemical mechanical polishing (CMP). researchgate.netresearchgate.net CMP is a critical process in the manufacturing of integrated circuits, and controlling corrosion is essential for achieving the desired surface planarity. researchgate.net
Adsorption Mechanism on Metal Surfaces (e.g., Copper)
This compound functions as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective layer. researchgate.netresearchgate.net Studies on copper have shown that this compound molecules form a dense and ordered adsorption film on the surface. researchgate.netdntb.gov.uaresearcher.life This film acts as a barrier, shielding the metal from the corrosive environment. dntb.gov.ua
The adsorption is characterized as strong chemical adsorption. researchgate.netdntb.gov.ua Theoretical calculations based on density functional theory (DFT) and molecular dynamics (MD) simulations have confirmed this strong interaction. researchgate.netdntb.gov.ua The functional groups within the this compound molecule interact with the copper, leading to the formation of this stable, protective film. researchgate.netresearchgate.net
Inhibition Efficiency and Film Formation Studies
Research has demonstrated the high efficiency of this compound as a corrosion inhibitor for copper in weakly alkaline conditions. researchgate.netdntb.gov.ua Experimental results have confirmed its effectiveness by measuring key performance indicators. researchgate.net
A comprehensive evaluation combining experimental tests and theoretical calculations showed that this compound could effectively inhibit copper corrosion. dntb.gov.ua The formation of the dense adsorption film was confirmed through X-ray photoelectron spectroscopy (XPS) and electrochemical analyses. researchgate.netdntb.gov.ua These studies provide strong evidence for the effectiveness of this compound as a corrosion inhibitor at a molecular level. researchgate.netdntb.gov.ua
Table of Research Findings on this compound as a Copper Corrosion Inhibitor
| Parameter | Value | Significance | Source |
|---|---|---|---|
| Inhibition Efficiency (IE) | 78.26% | High efficiency in preventing copper corrosion. | researchgate.netdntb.gov.ua |
| Removal Rate (RR) | 5703 Å/min | Maintains a high material removal rate, crucial for polishing. | researchgate.net |
| Static Etch Rate (SER) | 676 Å/min | Low rate of chemical etching, indicating effective corrosion protection. | researchgate.netdntb.gov.ua |
| Surface Roughness (Sq) | 1.41 nm | Results in a smooth surface post-processing. | researchgate.netdntb.gov.ua |
This compound in Perovskite Solar Cell Development
The pursuit of highly efficient and stable organic-inorganic hybrid perovskite solar cells (PSCs) has led to innovative strategies to mitigate defects within the perovskite films. researchgate.net One promising approach involves the use of the amino acid derivative N-(9-fluorenylmethoxycarbonyl)-L-methionine (this compound) for interface modification. researchgate.net
Interface Modification for Enhanced Performance
Defects, particularly at the surface and grain boundaries of polycrystalline perovskite films, are a significant detriment to the performance of PSCs. researchgate.net Interface modification has emerged as a key strategy to passivate these defects, thereby improving device efficiency and stability. researchgate.net The introduction of this compound into the anti-solvent solution during the perovskite film fabrication process has been shown to be an effective method for this purpose. researchgate.net
The multifunctional nature of the this compound molecule allows it to interact with the perovskite surface, effectively reducing surface trap states. researchgate.net This is achieved through the interaction of the functional groups of this compound with uncoordinated metal cations in the perovskite, leading to a reduction in charge recombination and an enhancement in charge transport. researchgate.net Research has demonstrated that this modification can significantly boost the power conversion efficiency (PCE) of PSCs. For instance, devices modified with this compound have achieved efficiencies of up to 16.75%, a notable increase from the 14.17% efficiency of control devices. researchgate.net Furthermore, these modified devices exhibit improved stability, retaining a significant portion of their initial efficiency even after extended exposure to ambient air. researchgate.net
| Parameter | Control Device | This compound Modified Device |
| Power Conversion Efficiency (PCE) | 14.17% | 16.75% |
| Stability (after 220h in air) | - | Retained 65% of initial efficiency |
Impact on Morphology, Crystal Structure, and Defect States of Perovskite Films
The incorporation of this compound during the crystallization process of perovskite films has a pronounced effect on their physical and electronic properties. By delaying the crystallization of the perovskites, this compound promotes the formation of higher-quality films with improved morphology and crystal structure. researchgate.net
Systematic studies have revealed that the concentration of this compound plays a crucial role. Scanning electron microscopy (SEM) has shown that increasing the concentration of this compound leads to an increase in the grain size of the perovskite film. researchgate.net For example, at a concentration of 2 mg/mL, the particle size is optimized, contributing to a more uniform and continuous film. researchgate.net This improved morphology is directly linked to a reduction in defect states. researchgate.netresearchgate.net
| This compound Concentration | Effect on Perovskite Film |
| 0 mg/mL (Control) | Smaller grain size, higher defect density |
| 1 mg/mL | Increased grain size |
| 2 mg/mL | Optimized grain size and film morphology |
| 3 mg/mL | Further changes in morphology |
Supramolecular Chemistry and Self-Assembly of this compound and Related Fmoc-Amino Acids
Fmoc-amino acids, including this compound, are well-recognized for their ability to self-assemble into a variety of supramolecular structures. nih.gov This behavior is driven by a combination of non-covalent interactions, such as π-π stacking of the fluorenyl groups, hydrogen bonding, and hydrophobic interactions. nih.govnih.gov
Micelle and Bilayer Formation
Fmoc-amino acids are known to possess surfactant-like properties and exhibit a strong tendency to form micelle-like aggregates in aqueous solutions. researchgate.net The formation of these structures is concentration-dependent, with critical micelle concentrations (CMCs) being a key parameter. researchgate.net For some Fmoc-amino acids, such as the sodium salts of Fmoc-L-valine, Fmoc-L-leucine, and Fmoc-L-isoleucine, the CMC has been determined to be approximately 0.1 M. researchgate.net Powder X-ray diffraction studies have indicated that these surfactants can adopt bilayer structures. researchgate.net The self-assembly of surfactant-like peptides can lead to the formation of various nanostructures, including micelles and vesicles, which are of interest for applications in drug delivery and tissue engineering. rsc.org
Tuning Intermolecular Interactions and Supramolecular Structures
The self-assembly process and the resulting supramolecular architectures can be finely tuned by subtle chemical modifications to the Fmoc-amino acid structure. rsc.org Even minor changes, such as the addition of a hydroxyl group, can significantly impact the intermolecular interactions and the final structure. rsc.orgrsc.org For instance, the interaction of Fmoc-amino acids with model cell membranes, such as a Langmuir monolayer of 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA), can be modulated by such modifications. rsc.org
The driving forces behind the self-assembly of Fmoc-amino acids are diverse and include π-π stacking, hydrophobic interactions, hydrogen bonds, and electrostatic interactions. nih.gov The specific nature of the amino acid side chain plays a crucial role in determining the dominant interactions and the resulting morphology of the self-assembled structures, which can range from nanofibrils and nanotubes to nanoaggregates. nih.gov For example, the hydrophobicity of Fmoc-Met has been linked to the formation of amyloid fibrils. researchgate.net Studies on Fmoc-dipeptides have also shown that the amino acid sequence has a significant impact on the final supramolecular structure. researchgate.net
Derivatives of this compound in Specialized Research
This compound serves as a standard derivative for solid-phase peptide synthesis using Fmoc-based methodologies. peptide.com In this context, it is important to consider the potential for oxidation of the methionine residue. peptide.com
In the field of peptide chemistry, stable derivatives of this compound, such as N-(Fmoc-α-aminoacyl)benzotriazoles, have been developed. These crystalline and chirally stable compounds can undergo peptide coupling reactions in aqueous media with unprotected amino acids, yielding chiral dipeptides with high efficiency and complete retention of chirality. researchgate.net This provides a convenient and effective method for the synthesis of peptides containing methionine. researchgate.net
Fmoc-Met(O)-OH in Peptide Synthesis for Oxidation Management
Methionine's inherent susceptibility to oxidation to its sulfoxide (B87167), Met(O), and subsequently to the sulfone, Met(O2), during solid-phase peptide synthesis (SPPS), particularly under the acidic conditions of cleavage, presents a significant challenge. acs.orgsigmaaldrich.comresearchgate.net This oxidation can lead to a heterogeneous mixture of the desired peptide and its oxidized forms, complicating purification and potentially altering the peptide's biological function. sigmaaldrich.comresearchgate.net
A proactive strategy to manage this issue involves the deliberate incorporation of Fmoc-Met(O)-OH during synthesis. nih.gov This approach is especially valuable when synthesizing hydrophobic or aggregation-prone peptides where purification is already a formidable task. researchgate.net By starting with the oxidized form, a uniform peptide product is synthesized, which simplifies the purification process due to the increased polarity and improved solubility of the Met(O)-containing peptide. researchgate.net
The initial oxidation of methionine's thioether creates a new chiral center, resulting in a mixture of two diastereomers, Methionine-S-sulfoxide and Methionine-R-sulfoxide. sigmaaldrich.com While this can sometimes complicate analysis, the primary benefit is the homogeneity of the peptide backbone during synthesis and purification. nih.gov Following purification, the methionine sulfoxide residue can be quantitatively reduced back to methionine. researchgate.net This reduction can be achieved using various reagents, with common methods including treatment with ammonium (B1175870) iodide and dimethyl sulfide (B99878) or the use of reducing agents like dithiothreitol (B142953) (DTT) during workup. sigmaaldrich.comiris-biotech.de A one-pot cleavage and reduction protocol using tetrabutylammonium (B224687) bromide (TBABr) in the cleavage cocktail has also been shown to be effective. nsf.gov
Interestingly, the oxidation of methionine is not merely a synthetic artifact but a biologically relevant post-translational modification. In living organisms, the oxidation-reduction cycle of methionine, catalyzed by methionine sulfoxide reductases (MSRs), can act as a regulatory switch for protein activity. sigmaaldrich.comnih.gov In some cases, oxidation to Met(O) activates a protein, while in others it leads to deactivation. nih.gov This biological precedent underscores the importance of controlling the oxidation state of methionine in synthetic peptides intended for biological studies.
Table 1: Strategies for Managing Methionine Oxidation
| Strategy | Description | Key Advantages | Research Findings |
|---|---|---|---|
| Pre-incorporation of Fmoc-Met(O)-OH | Fmoc-Met(O)-OH is used directly in SPPS instead of this compound. | Produces a uniform, more polar peptide product, simplifying purification of hydrophobic and aggregation-prone sequences. researchgate.net | Improves synthesis quality and yield of crude peptide; subsequent reduction to Met is quantitative. researchgate.net |
| Post-synthesis Reduction | The purified peptide containing Met(O) is treated with reducing agents. | Reverses the oxidation to yield the native methionine-containing peptide. | Effective reduction achieved with reagents like DTT, NH4I/DMS, or one-pot cleavage/reduction with TBABr. sigmaaldrich.comnsf.govrsc.org |
| Use of Scavenger Cocktails | Addition of specific scavengers to the cleavage cocktail to prevent oxidation. | Minimizes oxidation during the final TFA cleavage step. | Reagent H (containing NH4I and DMS) is specifically designed to prevent Met oxidation during Fmoc/tBu SPPS. acs.orgsigmaaldrich.com |
Fmoc-Met(CF3)-OH in Biocoordination Chemistry
The introduction of fluorinated amino acids into peptides is a powerful strategy for modulating their biophysical properties, such as stability, hydrophobicity, and conformation. researchgate.net Fmoc-Met(CF3)-OH, a trifluoromethylated analog of methionine, serves as a critical building block for this purpose, with significant applications in biocoordination chemistry and peptide design. chinesechemsoc.org
Research has demonstrated that incorporating trifluoromethionine (B1219614) (TFM) can dramatically increase the local hydrophobicity of a peptide sequence. researchgate.netthieme-connect.com This increased hydrophobicity, quantified by chromatographic hydrophobicity indexes (φ0), can exceed that of highly hydrophobic natural amino acids like isoleucine. researchgate.net The ability to fine-tune hydrophobicity is crucial for designing peptides that can interact with or insert into cell membranes, or for enhancing protein-protein interactions. researchgate.netmdpi.com
A key application of Fmoc-Met(CF3)-OH is in the field of metalloprotein design. chinesechemsoc.org Unnatural amino acids are used as probes to systematically tune the properties of metal centers within proteins. In a notable study, trifluoromethionine was substituted for the axial methionine ligand in Pseudomonas aeruginosa azurin, a blue copper protein. chinesechemsoc.org The electron-withdrawing nature of the trifluoromethyl group alters the electronic environment of the sulfur atom coordinating the copper ion. This modification allows for the fine-tuning of the reduction potential of the copper center, providing insights into the structure-function relationships of the active site. chinesechemsoc.org The trifluoromethyl group also serves as a sensitive ¹⁹F NMR probe, enabling detailed studies of protein structure and interactions. mdpi.com
Table 2: Properties and Applications of Fmoc-Met(CF3)-OH
| Property | Description | Application | Research Finding |
|---|---|---|---|
| Increased Hydrophobicity | The CF3 group significantly increases the hydrophobicity of the amino acid side chain. | Enhancing peptide-protein interactions; designing membrane-active peptides. | Incorporation of TFM into tripeptides leads to a strong increase in hydrophobicity, exceeding that of isoleucine. researchgate.net |
| Electronic Perturbation | The electron-withdrawing CF3 group modifies the electronic properties of the thioether. | Tuning the redox potential of metalloproteins. | Used to tune the reduction potential of the blue copper center in azurin. chinesechemsoc.org |
| ¹⁹F NMR Probe | The fluorine atoms provide a sensitive NMR signal for structural and interaction studies. | Probing protein-protein interactions and protein folding. | TFM analogues are useful as ¹⁹F NMR reporters to probe protein-protein interactions. mdpi.com |
Fmoc-Met-Gly-OH in Peptide Synthesis and Bioconjugation
The synthesis of "difficult sequences," particularly those prone to aggregation due to the formation of stable secondary structures like β-sheets on the solid support, is a major obstacle in SPPS. rsc.org This aggregation can lead to poor solvation, incomplete reactions, and low yields of the final peptide. One of the most effective strategies to overcome this problem is the use of pre-formed Fmoc-dipeptide building blocks. iris-biotech.de
Fmoc-Met-Gly-OH is a key example of such a dipeptide. While not a "pseudoproline" itself (which are derived from Ser, Thr, or Cys), the principle of using dipeptides to disrupt aggregation is similar. rsc.org Introducing a dipeptide unit in a single coupling step can alter the peptide backbone's hydrogen-bonding pattern, breaking up the nascent secondary structures that cause aggregation. This leads to improved acylation and deprotection kinetics, resulting in higher purity and yield of the crude product. iris-biotech.de The use of Fmoc-dipeptides is particularly recommended for synthesizing long peptides or those known to be hydrophobic and aggregation-prone. For example, the related Fmoc-Ala-(Dmb)Gly-OH, which employs a dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen, was found to be essential for synthesizing peptides related to nucleolin.
Beyond improving synthesis efficiency, Fmoc-Met-Gly-OH and similar dipeptides are valuable tools in bioconjugation. They can be used as building blocks to create peptide-based drugs or to introduce specific recognition sequences into larger biomolecules. The defined Met-Gly sequence can serve as a spacer or a specific cleavage site for enzymes, adding another layer of functionality to the designed peptide or bioconjugate.
Table 3: Applications of Fmoc-Met-Gly-OH in Peptide Chemistry
| Application Area | Problem Addressed | Mechanism/Advantage | Example Research Context |
|---|---|---|---|
| Difficult Sequence Synthesis | Peptide aggregation on solid support during SPPS. | Disrupts interchain hydrogen bonding and secondary structure formation, improving reaction kinetics. | Use of Fmoc-dipeptides is a powerful tool for enhancing synthetic efficiency in aggregation-prone sequences. iris-biotech.de |
| Bioconjugation | Introduction of specific peptide motifs into biomolecules. | Serves as a defined building block for creating peptide-based therapeutics or probes. | Used to create peptide-based drugs and study protein-protein interactions. |
| Drug Development | Design of peptides with tailored biological activities. | Facilitates the incorporation of specific amino acid pairs to optimize bioactivity. | Production of therapeutic peptides for drug delivery systems and peptide-based vaccines. |
Fmoc-Met-B(OH)2 in Catalysis Research
A significant trend in modern organic chemistry is the development of catalytic methods that replace precious metals with more sustainable and cost-effective alternatives. In peptide synthesis, which traditionally relies on stoichiometric activating agents, the development of catalytic methods for amide bond formation is a major goal. rsc.org Boronic acids have emerged as promising organocatalysts for this purpose. acs.orgrsc.org
Fmoc-Met-B(OH)2 is a specialized building block designed for this area of research. It belongs to a class of Fmoc-protected α-aminoboronic acids that can be incorporated into peptide sequences using standard Fmoc-based SPPS. The synthesis of a library of 20 such Fmoc-aminoboronates, including the methionine derivative, has been reported, highlighting the accessibility of these tools for diversity-oriented synthesis.
The rationale behind creating peptide-boronic acids (PBAs) is to combine the catalytic activity of the boronic acid moiety with the structural and recognition properties of a peptide scaffold. nih.gov The boronic acid group can act as a Lewis acid to activate carboxylic acids for nucleophilic attack by an amine, facilitating peptide bond formation. rsc.org By embedding this catalytic center within a peptide, researchers aim to create enzyme-mimicking catalysts where the peptide sequence can influence the catalyst's selectivity and efficiency. While specific catalytic applications of Fmoc-Met-B(OH)2 itself are still an emerging area, its synthesis is a key step toward developing novel peptide-based catalysts. The research focus includes creating catalysts for direct dehydrative amidation, a green chemistry approach that produces only water as a byproduct. acs.org
Table 4: Fmoc-Met-B(OH)2 and its Role in Catalysis
| Feature | Description | Relevance in Catalysis Research | Research Direction |
|---|---|---|---|
| α-Aminoboronic Acid Structure | Isostere of the natural amino acid methionine where the carboxylic acid is replaced by a boronic acid. | The boronic acid moiety is a known catalytic group for amide/peptide bond formation. nih.govrsc.org | Development of peptide-based organocatalysts to replace precious metal catalysts or stoichiometric reagents. |
| Fmoc Protection | Compatible with standard Fmoc-based solid-phase peptide synthesis. | Allows for the straightforward incorporation of the catalytic boronic acid unit into a defined peptide sequence. | Design of peptide-boronic acid libraries for screening and discovery of novel catalysts with specific functions. nih.gov |
| Diversity-Oriented Synthesis | Synthesized as part of a versatile library of building blocks. | Enables the creation of a wide diversity of peptide-boronic acids to explore structure-activity relationships. | Exploring applications in asymmetric catalysis, where the chiral peptide backbone induces stereoselectivity. |
Q & A
Basic Research Questions
Q. What are the standard protocols for incorporating Fmoc-Met-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically activated using coupling reagents like HBTU/HOBt (5.0 equiv) with DIPEA (10.0 equiv) in DMF. The resin-bound peptide chain is deprotected with 20% piperidine in DMF, followed by coupling of this compound for 1–2 hours. Post-coupling, the Fmoc group is removed, and the process repeats for subsequent residues. For microwave-assisted synthesis, protocols use 10% power (2 × 15 s cycles) to accelerate coupling and reduce racemization .
Q. How should this compound be stored to ensure stability and prevent degradation?
- Methodological Answer : Store this compound desiccated at 2–8°C to minimize moisture absorption and oxidation. Its purity (≥99%) and optical activity (specific rotation: -28°) are preserved under these conditions. Avoid prolonged exposure to light or ambient temperatures, as methionine residues are prone to oxidation .
Q. What analytical methods are recommended to assess the purity and enantiomeric excess of this compound?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) to quantify purity.
- Optical Rotation : Measure specific rotation ([α]D = -28°) to confirm L-enantiomer dominance (D-enantiomer ≤0.5%) .
- NMR/FT-IR : Validate structural integrity via characteristic peaks (e.g., Fmoc aromatic protons at 7.3–7.8 ppm in ¹H NMR) .
Advanced Research Questions
Q. How can researchers mitigate methionine oxidation in this compound during SPPS?
- Methodological Answer :
- Reducing Agents : Add 0.1 M dithiothreitol (DTT) or 1% (v/v) triisopropylsilane (TIS) to cleavage/deprotection cocktails (e.g., TFA/H₂O/TIS, 95:2.5:2.5) to scavenge oxidizing species .
- Inert Atmosphere : Perform reactions under nitrogen/argon to limit oxygen exposure.
- Post-Synthesis Purification : Use HPLC with volatile ion-pairing agents (e.g., TFA) to isolate non-oxidized peptides .
Q. What strategies optimize the coupling efficiency of this compound in sterically hindered peptide sequences?
- Methodological Answer :
- Double Coupling : Repeat coupling steps with fresh reagents to overcome low reactivity.
- Microwave Assistance : Apply controlled microwave irradiation (e.g., 50°C for 7–20 minutes) to enhance reaction kinetics .
- Alternative Activators : Use COMU or OxymaPure instead of HBTU to reduce racemization in challenging sequences .
Q. How does this compound integrate into the synthesis of ACE2 peptidomimetics for SARS-CoV-2 research?
- Methodological Answer : this compound serves as a critical residue in ACE2P1D1 and ACE2P2D1 constructs. After coupling Fmoc-Lys(Boc)-OH and this compound, peptoid residues (e.g., α-methylbenzylamine, allylamine) are added via microwave-assisted acylation/amination. Biotinylation is achieved using biotin-maleimide under pH 7.0, followed by HPLC purification .
Q. What are the implications of methionine's sulfur atom in this compound for orthogonal protection strategies?
- Methodological Answer : Methionine’s thioether group allows selective alkylation (e.g., with methyl iodide) for side-chain modification without affecting Fmoc protection. However, this requires careful pH control (pH 8–9) and short reaction times to avoid oxidation .
Data Contradiction Analysis
Q. Discrepancies in reported solubility of this compound: How to reconcile conflicting data?
- Methodological Answer :
- Evidence Review : While this compound is documented as DMF-soluble ( ), solubility in acetic acid/water mixtures is reported for analogs like Fmoc-β-Ala-OH ( ).
- Resolution : Test solubility empirically under controlled conditions (e.g., 1% acetic acid in water) and validate via NMR to rule out degradation. Adjust solvent polarity for problematic sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
